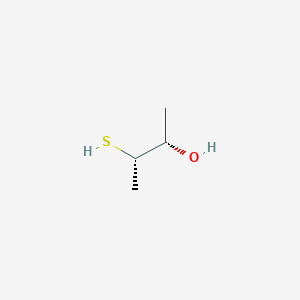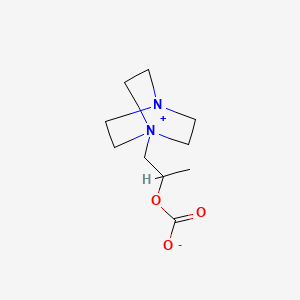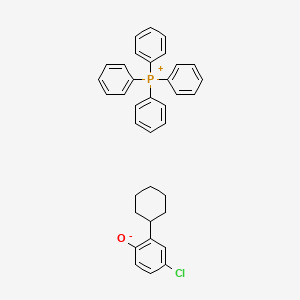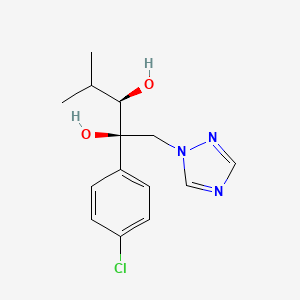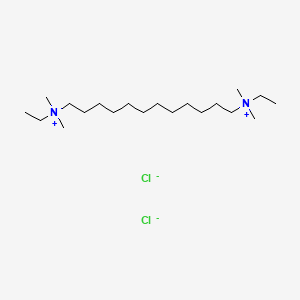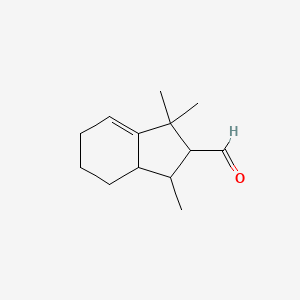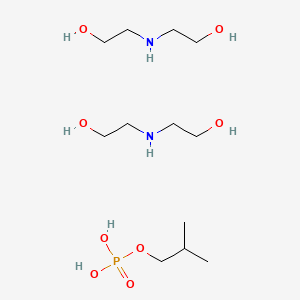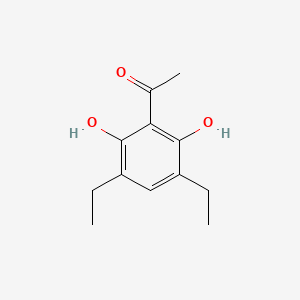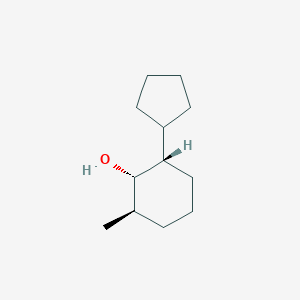
2-Cyclopentyl-6-methyl-1-cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyl-6-methyl-1-cyclohexanol is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a cyclopentyl group and a methyl group, along with a hydroxyl group attached to the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-6-methyl-1-cyclohexanol can be achieved through several methods. One common approach involves the hydrogenation of corresponding cyclohexanone derivatives. This process typically requires a catalyst such as palladium or platinum and is carried out under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of cyclic alcohols, including this compound, often involves the hydrogenation of phenol or the oxidation of cyclohexane. These methods are widely used due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-6-methyl-1-cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanoic acid.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexane derivatives.
Scientific Research Applications
2-Cyclopentyl-6-methyl-1-cyclohexanol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, solvents, and other chemical specialties.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-6-methyl-1-cyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. This can influence enzyme activity and cellular processes, making it a valuable compound for studying biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simpler cycloalkane with a hydroxyl group attached to a cyclohexane ring.
2-Methylcyclohexanol: Similar structure but lacks the cyclopentyl group.
Cyclopentanol: A cycloalkane with a hydroxyl group attached to a cyclopentane ring.
Uniqueness
2-Cyclopentyl-6-methyl-1-cyclohexanol is unique due to the presence of both cyclopentyl and methyl groups on the cyclohexane ring. This structural complexity provides distinct chemical properties and reactivity compared to simpler cycloalkanes .
Properties
CAS No. |
72987-61-2 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
(1S,2S,6R)-2-cyclopentyl-6-methylcyclohexan-1-ol |
InChI |
InChI=1S/C12H22O/c1-9-5-4-8-11(12(9)13)10-6-2-3-7-10/h9-13H,2-8H2,1H3/t9-,11+,12+/m1/s1 |
InChI Key |
JMAQPZWRUIHRQH-USWWRNFRSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@H]([C@H]1O)C2CCCC2 |
Canonical SMILES |
CC1CCCC(C1O)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


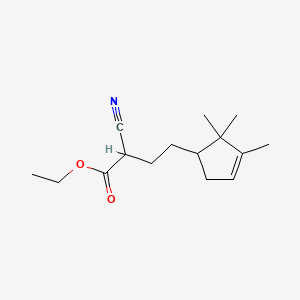
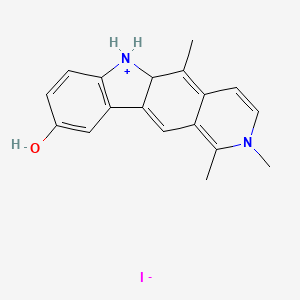
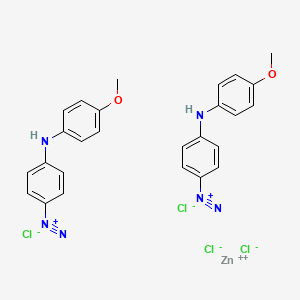
![Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene]](/img/structure/B15179221.png)
![4-[(2,6-Dibromo-4-nitrophenyl)azo]-N,N-diethyl-M-toluidine](/img/structure/B15179222.png)
